(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
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Overview
Description
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: is a chiral oxirane derivative with significant applications in organic synthesis and pharmaceuticals. This compound features an oxirane ring (epoxide) substituted with an ethoxycarbonyl group and a carboxylic acid group, making it a versatile building block in chemical synthesis.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid (MCPBA) .
Ring-Closing Metathesis: Another approach is the ring-closing metathesis of dienes, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.
Industrial Production Methods:
Large-Scale Epoxidation: Industrial-scale production often employs hydrogen peroxide or peracetic acid for epoxidation, ensuring high yields and cost-effectiveness.
Catalytic Methods: Catalysts like titanium silicalite (TS-1) are used to enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: undergoes various types of reactions:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like OsO4 or NaIO4 .
Reduction: Reduction of the carboxylic acid group can be achieved using LiAlH4 or BH3 .
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, often using amines or alcohols.
Common Reagents and Conditions:
Oxidation: OsO4, NaIO4, H2O2
Reduction: LiAlH4, BH3, THF
Substitution: NH3, EtOH, H2O
Major Products Formed:
Diols: From oxidation reactions
Alcohols: From reduction of the carboxylic acid group
Substituted Oxiranes: From nucleophilic substitution
Scientific Research Applications
This compound is widely used in scientific research across various fields:
Chemistry: It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the derivative and its intended use.
Comparison with Similar Compounds
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: The enantiomer with opposite stereochemistry.
3-(ethoxycarbonyl)oxirane-2-carboxylic acid (racemic mixture): A mixture of both enantiomers.
3-(methoxycarbonyl)oxirane-2-carboxylic acid: A similar compound with a methoxycarbonyl group instead of ethoxycarbonyl.
These compounds differ in their biological activity and physical properties due to variations in their stereochemistry and substituents.
Properties
IUPAC Name |
(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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